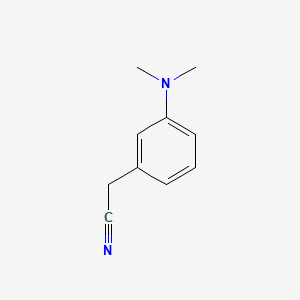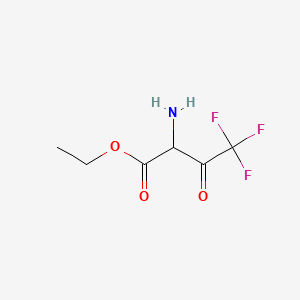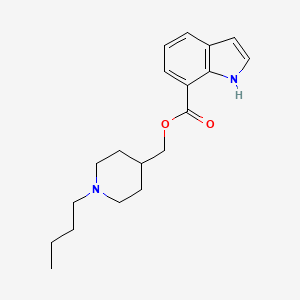
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid Topsentin : A study by Carbone et al. (2013) involved the preparation of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are derivatives related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate. These compounds were synthesized to explore their potential anticancer properties, although they showed moderate to no significant activity in cancer cell lines (Carbone et al., 2013).
Design of Conformationally Constrained Tryptophan Derivatives : Horwell et al. (1994, 1995) synthesized novel 3,4-fused tryptophan analogues for use in peptide conformation elucidation studies. These derivatives, related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, had a ring bridging the α-carbon and the 4-position of the indole ring, restricting their conformational flexibility while leaving functional groups free for further derivatization (Horwell et al., 1994), (Horwell et al., 1995).
Applications in Biological and Medical Research
Selective 5-HT(1A) Agonists : Heinrich et al. (2004) investigated a series of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, which are structurally related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, as potential 5-HT(1A) agonists for studies in mood disorders. These compounds demonstrated high receptor specificity and affinity, particularly for serotonergic 5-HT(1A) receptors, suggesting their utility in neuropsychopharmacology (Heinrich et al., 2004).
Cholinesterase and Monoamine Oxidase Dual Inhibitors : Bautista-Aguilera et al. (2014) designed and synthesized new indole derivatives, including compounds structurally related to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, as cholinesterase and monoamine oxidase dual inhibitors. These compounds have potential applications in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).
Photophysical and Electrochemical Properties
- Co-Sensitization in Dye-Sensitized Solar Cells : Wu et al. (2009) investigated carboxylated cyanine dyes, structurally similar to (1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate, for their photophysical and electrochemical properties. These compounds were used in dye-sensitized solar cells, demonstrating potential in improving photoelectric conversion efficiency (Wu et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-3-11-21-12-8-15(9-13-21)14-23-19(22)17-6-4-5-16-7-10-20-18(16)17/h4-7,10,15,20H,2-3,8-9,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMDYRXSHPAJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)COC(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-butylpiperidin-4-yl)methyl 1H-indole-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B600035.png)
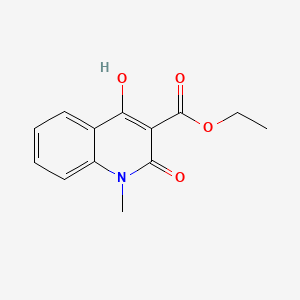
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
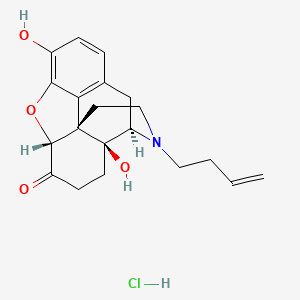
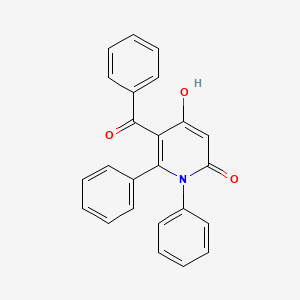
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)
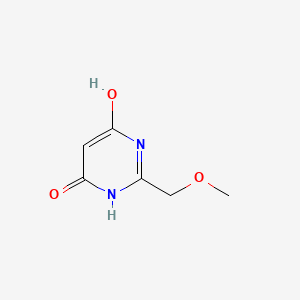

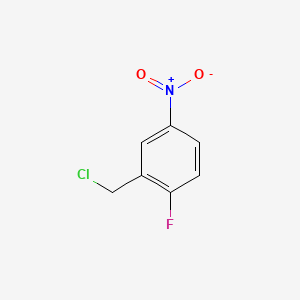

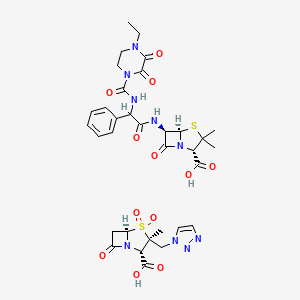
![Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane](/img/structure/B600055.png)
